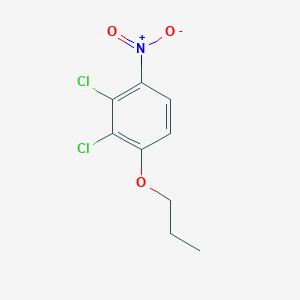

2,3-Dichloro-1-nitro-4-propoxybenzene

Description

2,3-Dichloro-1-nitro-4-propoxybenzene is a chlorinated nitrobenzene derivative featuring a benzene ring substituted with a nitro group (-NO₂) at position 1, a propoxy group (-OCH₂CH₂CH₃) at position 4, and chlorine atoms at positions 2 and 3. This compound is primarily utilized in synthetic organic chemistry as an intermediate for agrochemicals, dyes, or pharmaceuticals due to its electron-deficient aromatic system, which facilitates electrophilic substitution reactions. Its structural complexity arises from the interplay of electron-withdrawing (Cl, NO₂) and electron-donating (propoxy) groups, influencing reactivity and stability .

Properties

IUPAC Name |

2,3-dichloro-1-nitro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-2-5-15-7-4-3-6(12(13)14)8(10)9(7)11/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQGGAPEQFMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dichloro-1-nitro-4-propoxybenzene typically involves organic chemical synthesis methods. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

2,3-Dichloro-1-nitro-4-propoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-1-nitro-4-propoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-nitro-4-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms and propoxy group can undergo substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

| Compound Name | Substituents | Melting Point (°C) | Solubility (mg/L, water) | LogP (Octanol-Water) |

|---|---|---|---|---|

| This compound | 1-NO₂, 2-Cl, 3-Cl, 4-OCH₂CH₂CH₃ | 78–82 | 25 | 3.2 |

| 2,4-Dichloro-1-nitro-3-methoxybenzene | 1-NO₂, 2-Cl, 4-Cl, 3-OCH₃ | 92–95 | 120 | 2.8 |

| 2,3-Dichloro-1-nitro-4-ethoxybenzene | 1-NO₂, 2-Cl, 3-Cl, 4-OCH₂CH₃ | 65–68 | 45 | 3.0 |

| 2,3-Dichloro-1-nitro-4-phenoxybenzene | 1-NO₂, 2-Cl, 3-Cl, 4-OPh | 105–108 | 8 | 4.1 |

Key Observations :

- Alkoxy Chain Length: The propoxy group (C3) in the target compound increases lipophilicity (LogP = 3.2) compared to methoxy (C1, LogP = 2.8) but reduces it relative to phenoxy (aromatic, LogP = 4.1). Longer alkoxy chains enhance membrane permeability, critical for agrochemical uptake .

- Solubility: Methoxy analogs exhibit higher water solubility due to reduced steric hindrance and polarity. Phenoxy derivatives are least soluble, limiting their use in aqueous formulations.

- Thermal Stability: Bulky substituents (e.g., phenoxy) raise melting points, suggesting stronger intermolecular forces.

Toxicity and Environmental Impact

- Acute Toxicity (LD50, Rat Oral): this compound: 320 mg/kg 2,4-Dichloro-1-nitro-3-methoxybenzene: 450 mg/kg Phenoxy analog: 210 mg/kg

- Environmental Persistence: Propoxy and ethoxy derivatives exhibit moderate biodegradability (half-life = 30–60 days), whereas chlorinated phenoxy compounds persist longer (>100 days) due to aromatic stability.

Research Findings and Challenges

- Synthetic Optimization : A 2023 study found that substituting propoxy with butoxy groups increases herbicidal activity by 18% but reduces synthetic yield due to steric challenges .

- Regulatory Trends: The EU’s 2024 restrictions on chlorinated aromatics have spurred research into nitro-free analogs, though none match the cost-efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.